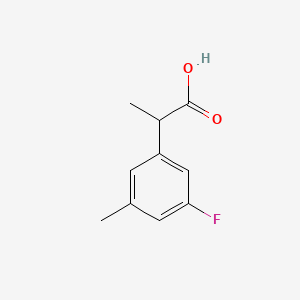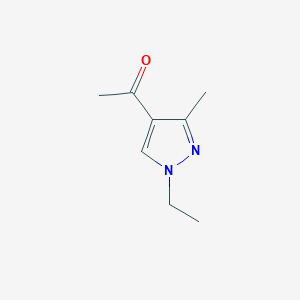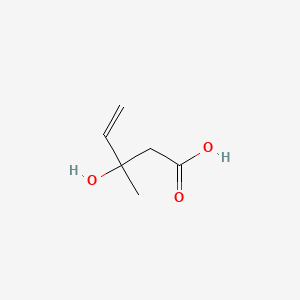
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a keto group at the 1-position, and a carboxylic acid group at the 3-position of the isoquinoline ring system. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of isoquinoline. This can be achieved using bromine (Br2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions.
Oxidation: The brominated isoquinoline is then subjected to oxidation to introduce the keto group at the 1-position. This can be done using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Carboxylation: Finally, the carboxylic acid group at the 3-position is introduced through a carboxylation reaction. This can be achieved using reagents like carbon monoxide (CO) in the presence of a catalyst, such as palladium (Pd) or nickel (Ni), under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally benign reagents and solvents, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of a hydroxyl derivative.
Substitution: Substitution reactions at the bromine position can be carried out using nucleophiles, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols
Major Products Formed:
Oxidation: this compound
Reduction: 5-Bromo-1-hydroxy-2H-isoquinoline-3-carboxylic acid
Substitution: Various substituted isoquinolines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to the modulation of biological activities.
Pathways Involved: It may interfere with signaling pathways, such as those related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is structurally similar to other brominated isoquinolines and quinolines. its unique combination of functional groups (bromine, keto, and carboxylic acid) sets it apart in terms of reactivity and biological activity. Some similar compounds include:
Isoquinoline: The parent compound without bromination.
Quinoline: A structurally related compound with a different ring system.
5-Bromoisoquinoline: A brominated isoquinoline without the keto and carboxylic acid groups.
Eigenschaften
IUPAC Name |
5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(7)4-8(10(14)15)12-9(5)13/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORFOKVGCPMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(NC2=O)C(=O)O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2786687.png)

![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2786690.png)
![(E)-N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2786693.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2786695.png)

